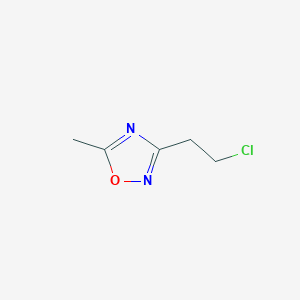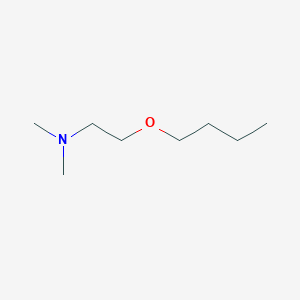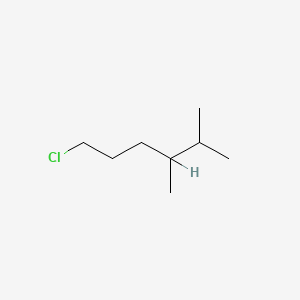![molecular formula C12H13NO5 B3056474 (2Z)-4-[(2,5-dimethoxyphenyl)amino]-4-oxobut-2-enoic acid CAS No. 71603-05-9](/img/structure/B3056474.png)
(2Z)-4-[(2,5-dimethoxyphenyl)amino]-4-oxobut-2-enoic acid
Overview
Description
(2Z)-4-[(2,5-dimethoxyphenyl)amino]-4-oxobut-2-enoic acid, also known as DOMA, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. This molecule belongs to the class of organic compounds known as phenylacetamides and has a molecular formula of C14H17NO5.
Scientific Research Applications
N-Phenylmaleamic Acid Properties
The study on N-Phenylmaleamic acid highlights its planar molecular structure and the presence of intramolecular hydrogen bonds. It also describes how adjacent molecules are linked by N—H⋯O hydrogen bonds forming a flat ribbon structure along the axis of the monoclinic unit cell. This structural information could be essential in understanding the chemical behavior and potential applications of similar compounds, including (2Z)-4-[(2,5-dimethoxyphenyl)amino]-4-oxobut-2-enoic acid (Lo & Ng, 2009).
Analgesic Activity
Substituted 4-aryl-4-oxo-2-thienylaminobut-2-enoic acids, similar in structure to the compound , have been synthesized and observed to exhibit significant analgesic activity. This suggests potential pharmaceutical applications for similar compounds (Шипиловских et al., 2013).
Inhibitors of Kynurenine-3-Hydroxylase
A series of compounds, including 4-aryl-2-hydroxy-4-oxobut-2-enoic acids, were identified as potent inhibitors of kynurenine-3-hydroxylase. This enzyme is involved in tryptophan metabolism, and its inhibition has implications in neuroprotective therapies. These compounds have shown significant inhibition potency, which might suggest the potential of (2Z)-4-[(2,5-dimethoxyphenyl)amino]-4-oxobut-2-enoic acid in similar applications (Drysdale et al., 2000).
Oxovanadium(IV) Chelates
The paper on oxovanadium(IV) chelates discusses their synthesis and characterization, including electrochemical studies. The complexes, involving carboxyamide derivatives similar to (2Z)-4-[(2,5-dimethoxyphenyl)amino]-4-oxobut-2-enoic acid, exhibit specific geometric structures and electrochemical properties (Reddy et al., 2006).
Anticonvulsant Screening
The anticonvulsant activity of isomeric forms of a compound structurally related to (2Z)-4-[(2,5-dimethoxyphenyl)amino]-4-oxobut-2-enoic acid was evaluated, showcasing the pharmacological potential of such compounds in the treatment of epilepsy (Ahmadu et al., 2019).
properties
IUPAC Name |
(Z)-4-(2,5-dimethoxyanilino)-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c1-17-8-3-4-10(18-2)9(7-8)13-11(14)5-6-12(15)16/h3-7H,1-2H3,(H,13,14)(H,15,16)/b6-5- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOSAGWQXISENW-WAYWQWQTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)/C=C\C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-4-[(2,5-dimethoxyphenyl)amino]-4-oxobut-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-Bromospiro[2.3]hexane](/img/structure/B3056405.png)




